

(S)-(Tetrahydrofuran-3-yl)methanol: A Technical Guide for Advanced Synthesis

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Compound of Interest

Compound Name: (S)-(Tetrahydrofuran-3-yl)methanol

Cat. No.: B598496

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This guide provides an in-depth analysis of **(S)-(Tetrahydrofuran-3-yl)methanol**, a critical chiral building block in modern organic synthesis and pharmaceutical development. We will explore its fundamental physicochemical properties, delve into validated synthetic methodologies, and discuss its strategic applications, offering a comprehensive resource for researchers, chemists, and drug development professionals.

Introduction: The Significance of a Chiral Building Block

(S)-(Tetrahydrofuran-3-yl)methanol, with a molecular formula of $C_5H_{10}O_2$ and a molecular weight of 102.13 g/mol, is a heterocyclic alcohol distinguished by a stereocenter at the C3 position of the tetrahydrofuran ring.^{[1][2]} This specific enantiomeric configuration is of paramount importance in medicinal chemistry. The biological activity of many pharmaceuticals is intrinsically linked to their stereochemistry; a single enantiomer often accounts for the desired therapeutic effect, while the other may be inactive or even responsible for adverse effects.

The tetrahydrofuran (THF) moiety itself is a privileged scaffold found in numerous FDA-approved drugs and biologically active natural products.^{[3][4]} Its inclusion can enhance pharmacokinetic properties such as solubility and metabolic stability. **(S)-(Tetrahydrofuran-3-yl)methanol** provides a versatile entry point for incorporating this valuable, stereochemically defined fragment into complex target molecules, making it an indispensable tool for asymmetric synthesis.^[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical properties is fundamental to its effective use in experimental design. The key properties of **(S)-(Tetrahydrofuran-3-yl)methanol** are summarized below.

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₅ H ₁₀ O ₂	[1]
Molecular Weight	102.13 g/mol	[1] [2]
CAS Number	124391-75-9	[1] [5]
Appearance	Colorless to Light Yellow Liquid	
Boiling Point	198.6 °C at 760 mmHg	[1]
Density	1.061 g/mL at 25°C	[6]
Refractive Index (n ₂₀ /D)	1.456	[6]
Storage Conditions	2-8°C, Sealed in Dry Environment	[1]

Synthesis Methodologies: Achieving Enantiomeric Purity

The synthesis of enantiomerically pure **(S)-(Tetrahydrofuran-3-yl)methanol** is a critical challenge. Direct synthesis is complex; therefore, methods often rely on the resolution of a racemic mixture or asymmetric synthesis from a chiral precursor. Below, we detail a validated method based on crystallization-induced configuration inversion, which offers a high-yield pathway to the desired S-enantiomer.

Chiral Resolution via Diastereomeric Crystallization

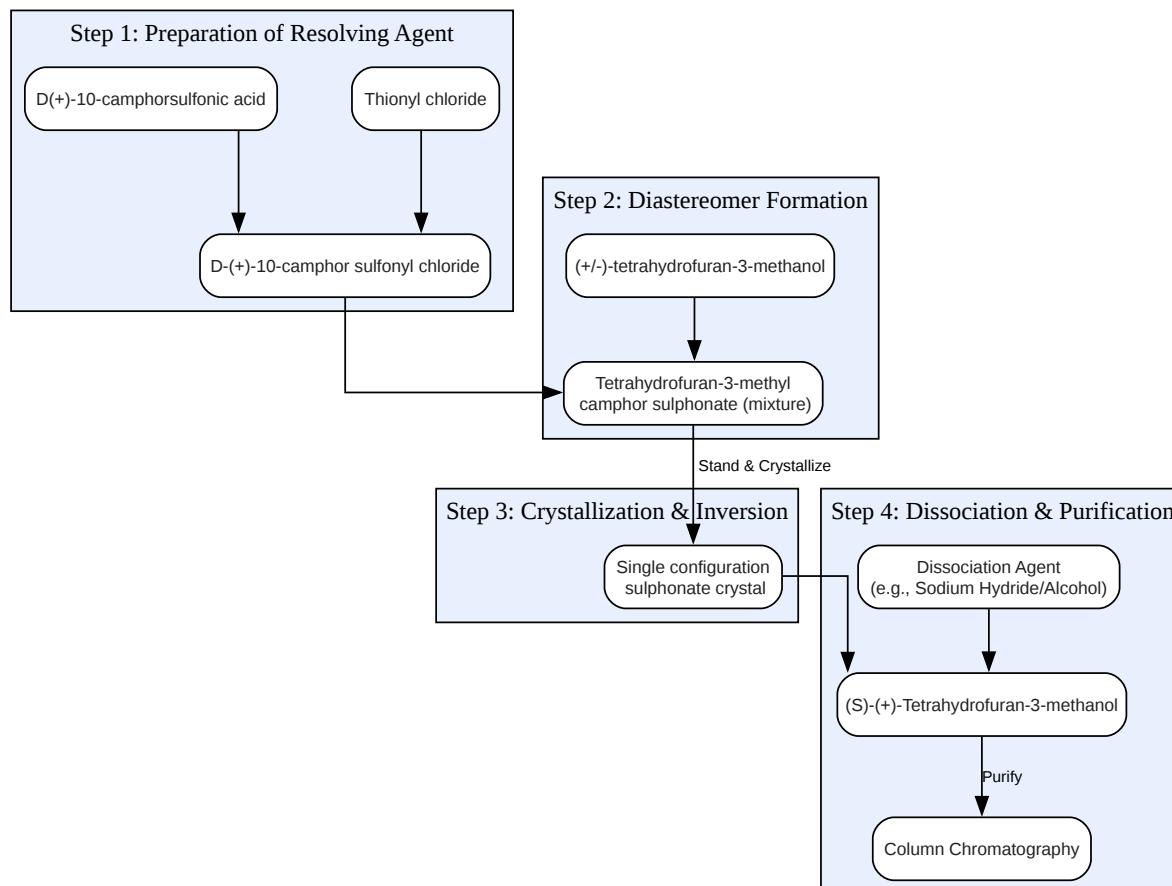
This protocol leverages a chiral resolving agent, D-(+)-10-camphor sulfonyl chloride, to react with racemic (\pm) -tetrahydrofuran-3-methanol. The resulting diastereomeric esters exhibit

different crystallization properties, allowing for the isolation of a single configuration that can be subsequently dissociated to yield the target S-enantiomer.[\[7\]](#)

Causality Behind Experimental Choices:

- Choice of Resolving Agent: D-(+)-10-camphorsulfonic acid is a widely available and robust chiral resolving agent. Its derivative, the sulfonyl chloride, reacts efficiently with the primary alcohol of the substrate.
- Configuration Inversion: The key insight of this patented method is the phenomenon of configuration inversion during the crystallization process, which funnels the mixture towards the desired single diastereomer, thereby overcoming the typical 50% yield limit of classical resolution.[\[7\]](#)
- Dissociation Agent: A mild base (e.g., an alkoxide) is used to cleave the sulfonate ester without racemizing the newly isolated chiral center.

Experimental Workflow: Synthesis of (S)-(+)-Tetrahydrofuran-3-methanol[\[8\]](#)

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Caption: Workflow for the synthesis of (S)-(+)-Tetrahydrofuran-3-methanol.

Step-by-Step Protocol:

- Preparation of D-(+)-10-camphor sulfonyl chloride: React D(+)-10-camphorsulfonic acid with thionyl chloride. This is a standard procedure to convert a sulfonic acid into a more reactive sulfonyl chloride.
- Formation of Diastereomeric Esters: React the prepared D-(+)-10-camphor sulfonyl chloride with racemic (\pm)-tetrahydrofuran-3-methanol in an appropriate organic solvent.
- Crystallization: Allow the resulting mixture of tetrahydrofuran-3-methyl camphor sulphonate esters to stand for approximately 48 hours. During this period, a process of crystallization and configuration inversion occurs, leading to the formation of transparent crystals of a single diastereomeric configuration.^[7]
- Dissociation: The isolated crystals are dissolved in a solvent such as tetrahydrofuran (THF). A dissociation agent, such as sodium hydride mixed with an alcohol (e.g., benzyl alcohol or ethanol), is added.^[7] The mixture is stirred for 24-72 hours at room temperature. This step cleaves the camphor sulfonate group, liberating the desired S-enantiomer of tetrahydrofuran-3-methanol.
- Purification: The reaction is quenched, filtered, and the solvent is removed under reduced pressure. The final product is purified using column chromatography (e.g., ethyl acetate/hexanes gradient) to yield (S)-(+)-tetrahydrofuran-3-methanol as a colorless, transparent liquid with a purity greater than 95%.^[7]

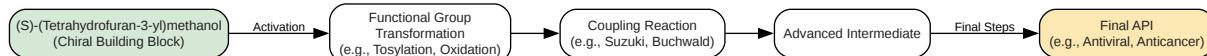
Core Applications in Research and Development

The utility of **(S)-(Tetrahydrofuran-3-yl)methanol** stems from its dual functionality: a nucleophilic primary alcohol and a stereodefined heterocyclic core. This makes it a valuable intermediate in several high-value applications.

Intermediate for Active Pharmaceutical Ingredients (APIs)

This compound is a key building block for antiviral and anticancer drugs.^{[1][8]} The tetrahydrofuran ring is a common scaffold in drugs targeting viral polymerases or proteases.^[3] For example, the related compound (tetrahydro-3-furanmethanol) is a known intermediate in the synthesis of Penciclovir, a drug used to treat herpes virus infections.^[8] The defined

stereochemistry of the (S)-enantiomer is crucial for ensuring specific binding to the target enzyme or receptor, maximizing efficacy and minimizing off-target effects.



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Caption: Role as a strategic building block in a multi-step API synthesis.

Agrochemical Synthesis

Beyond pharmaceuticals, this chiral intermediate is used in the development of modern agrochemicals like pesticides and herbicides.^[1] Its structure can contribute to the selectivity and potency of the final product, allowing for more targeted effects on pests or weeds while minimizing harm to non-target organisms and the environment.

Research in Asymmetric Synthesis

In academic and industrial research, **(S)-(Tetrahydrofuran-3-yl)methanol** serves as a model compound for developing new synthetic methodologies.^[2] It is used as a chiral starting material to construct complex molecules, enabling the exploration of structure-activity relationships (SAR) and the discovery of novel bioactive compounds.^{[2][3]}

Safety, Handling, and Storage

Proper handling is essential for ensuring laboratory safety and maintaining the integrity of the compound.

- Safety: The compound is irritating to the eyes, respiratory system, and skin.^[6] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
- Storage: To prevent degradation, **(S)-(Tetrahydrofuran-3-yl)methanol** should be stored in a tightly sealed container in a cool, dry, and dark place, with recommended temperatures between 2-8°C.^[1]

Conclusion

(S)-(Tetrahydrofuran-3-yl)methanol is more than a simple chemical reagent; it is an enabling tool for the precise construction of complex, stereochemically defined molecules. Its molecular weight of 102.13 g/mol belies its significant impact as a chiral building block in the pharmaceutical and agrochemical industries. A comprehensive understanding of its properties, coupled with mastery of its synthesis and handling, empowers scientists to leverage its full potential in the pursuit of novel therapeutics and advanced materials.

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